molecular formula C25H34N4O B5018806 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine

4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine

Cat. No. B5018806
M. Wt: 406.6 g/mol
InChI Key: UDLUHOPCWKILAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a potent and selective antagonist of the muscarinic acetylcholine receptor, which plays a critical role in various physiological processes, including neurotransmission, cardiovascular function, and smooth muscle contraction.

Mechanism of Action

4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine acts as a competitive antagonist of the muscarinic acetylcholine receptor, which is a G protein-coupled receptor that mediates the effects of acetylcholine in the body. By binding to the receptor, this compound prevents acetylcholine from binding and activating the receptor, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various tissues and organs. In the central nervous system, this compound has been shown to block the effects of acetylcholine on cognitive function, memory, and learning. In the cardiovascular system, this compound has been shown to cause vasodilation and decrease heart rate. In smooth muscle tissue, this compound has been shown to cause relaxation and decrease contractility.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity for the muscarinic receptor. This allows researchers to study the effects of muscarinic receptor blockade with minimal interference from other receptors. However, one limitation of using this compound is its potential for off-target effects and non-specific binding to other receptors or proteins.

Future Directions

There are several future directions for research on 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine and its applications in scientific research. One area of interest is the development of more selective and potent muscarinic receptor antagonists that can be used to study the function of specific receptor subtypes. Another area of interest is the investigation of the role of muscarinic receptors in diseases such as Alzheimer's disease and Parkinson's disease, and the development of new therapies that target these receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects.

Synthesis Methods

The synthesis of 4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 8-quinolinylmethyl chloride with 4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.

Scientific Research Applications

4-(1-pyrrolidinylcarbonyl)-1'-(8-quinolinylmethyl)-1,4'-bipiperidine has been widely used in scientific research to investigate the role of muscarinic receptors in various physiological and pathological conditions. This compound has been shown to be a valuable tool for studying the function of muscarinic receptors in the central nervous system, cardiovascular system, and smooth muscle tissue. This compound has also been used to investigate the role of muscarinic receptors in diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O/c30-25(29-13-1-2-14-29)21-8-17-28(18-9-21)23-10-15-27(16-11-23)19-22-6-3-5-20-7-4-12-26-24(20)22/h3-7,12,21,23H,1-2,8-11,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLUHOPCWKILAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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